16-benzylidene-3-methoxyestra-1,3,5(10)-trien-17-ol -

16-benzylidene-3-methoxyestra-1,3,5(10)-trien-17-ol

Catalog Number: EVT-4491110
CAS Number:
Molecular Formula: C26H30O2
Molecular Weight: 374.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

16-Ferrocenylidene-3-hydroxyestra-1,3,5(10)-trien-17-one is a novel ferrocene-estrogen conjugate synthesized by incorporating a ferrocene moiety at position 16 of the estrone molecule []. This compound belongs to a class of synthetic steroids designed for potential application in hormone-dependent breast cancer research [].

Synthesis Analysis

The synthesis of 16-ferrocenylidene-3-hydroxyestra-1,3,5(10)-trien-17-one was achieved by reacting estrone with ferrocene carboxaldehyde []. This reaction resulted in a high yield (86%) of the desired ferrocene-estrogen conjugate [].

Molecular Structure Analysis

The structure of 16-ferrocenylidene-3-hydroxyestra-1,3,5(10)-trien-17-one was confirmed through X-ray crystallography, verifying the position and stereochemistry of the linker connecting the ferrocene unit to the estrone scaffold [].

Mechanism of Action

Although not explicitly investigated, the proposed mechanism of action for 16-ferrocenylidene-3-hydroxyestra-1,3,5(10)-trien-17-one involves its recognition by the estrogen receptor alpha (ERα), potentially enabling its use as a vector for targeted delivery into cancer cells []. This hypothesis is based on the observation that similar ferrocene-estrogen conjugates exhibit cytotoxic activity against hormone-dependent breast cancer cell lines [].

Applications

16-Ferrocenylidene-3-hydroxyestra-1,3,5(10)-trien-17-one is primarily investigated for its potential application in hormone-dependent breast cancer research []. In vitro studies on breast cancer cell lines revealed cytotoxic activity comparable to conventional therapeutic drugs like tamoxifen and cisplatin []. Docking studies also suggest its recognition by ERα, supporting its potential as a targeted delivery vector [].

3-Ferrocenyl-estra-1,3,5(10)-triene-17β-ol

  • Compound Description: This compound is a ferrocene-estrogen conjugate known for exhibiting enhanced cytotoxic activity against various breast cancer cell lines, including hormone-dependent MCF-7 and T-47D, as well as hormone-independent MDA-MB-231. []
  • Relevance: This compound shares the core estra-1,3,5(10)-triene-17β-ol structure with 16-benzylidene-3-methoxyestra-1,3,5(10)-trien-17-ol. The key difference lies in the presence of a ferrocenyl group at position 3 instead of a benzylidene group at position 16. []

16-Ferrocenylidene-3-hydroxyestra-1,3,5(10)-trien-17-one

  • Compound Description: This compound is another ferrocene-estrogen conjugate synthesized using estrone and ferrocene carboxaldehyde. It serves as a starting material for synthesizing other ferrocene estrogen conjugates with linkers at position 16. []
  • Relevance: This compound is structurally similar to 16-benzylidene-3-methoxyestra-1,3,5(10)-trien-17-ol, sharing the estra-1,3,5(10)-trien-17-one core structure and a substituent at position 16. They differ in the substituent at position 3 (hydroxy in this compound, methoxy in the target compound) and the nature of the substituent at position 16 (ferrocenylidene in this compound, benzylidene in the target compound). []

16α-Azido-3-methoxy-estra-1,3,5(10)-trien-17-one (STS 267)

  • Compound Description: This compound, designated as STS 267, displays lipid-shifting and fertility-inhibitory effects in rats. Metabolic studies in rats reveal that it undergoes demethylation at position 3, reduction of the 17-carbonyl group to a 17β-hydroxyl group, and notably, epimerization of the 16α-azido group to the 16β-azido group. []
  • Relevance: This compound shares the estra-1,3,5(10)-trien-17-one core structure with 16-benzylidene-3-methoxyestra-1,3,5(10)-trien-17-ol. They differ in their substituents at position 16 (azido in this compound, benzylidene in the target compound) and the presence of a methoxy group at position 3 in the target compound. []

17α-Benzyl-17β-hydroxy-3-methoxyestra-1,3,5(10)-trien-16-one

  • Compound Description: This compound exhibits a distinctive chemical rearrangement of substituents at position 17, with the hydroxy group in the α-orientation and the bulky benzyl moiety in the β-orientation. [, ] This compound exhibits a complete loss of estrogenic activity and lacks antagonistic effects. [, ]
  • Relevance: Both this compound and 16-benzylidene-3-methoxyestra-1,3,5(10)-trien-17-ol belong to the 3-methoxyestra-1,3,5(10)-triene series and share a similar structure. The key difference lies in the position and nature of the benzyl substituent (at position 17 in this compound, forming a benzylidene group at position 16 in the target compound). [, ]

3-Methoxy-16α-nitro-14,17-ethenoestra-1,3,5(10)-trien-17β-yl acetate

  • Compound Description: This compound is a cycloadduct produced via the Diels-Alder reaction of 3-methoxyestra-1,3,5(10),14,16-pentaen-17-yl acetate with nitroethylene. It undergoes diverse reactions with reducing agents and Lewis acids, leading to the formation of various derivatives, including oxazine, cyclic hydroximic acid, isoxazole, and nitrile derivatives. []
  • Relevance: This compound shares the 3-methoxyestra-1,3,5(10)-trien-17β-ol core structure with 16-benzylidene-3-methoxyestra-1,3,5(10)-trien-17-ol. They differ in the presence of a 14,17-etheno bridge and a nitro substituent at position 16 in this compound, as opposed to a benzylidene group at position 16 in the target compound. []

Properties

Product Name

16-benzylidene-3-methoxyestra-1,3,5(10)-trien-17-ol

IUPAC Name

(16E)-16-benzylidene-3-methoxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-17-ol

Molecular Formula

C26H30O2

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C26H30O2/c1-26-13-12-22-21-11-9-20(28-2)15-18(21)8-10-23(22)24(26)16-19(25(26)27)14-17-6-4-3-5-7-17/h3-7,9,11,14-15,22-25,27H,8,10,12-13,16H2,1-2H3/b19-14+

InChI Key

XBBFULYUUHIPON-XMHGGMMESA-N

Canonical SMILES

CC12CCC3C(C1CC(=CC4=CC=CC=C4)C2O)CCC5=C3C=CC(=C5)OC

Isomeric SMILES

CC12CCC3C(C1C/C(=C\C4=CC=CC=C4)/C2O)CCC5=C3C=CC(=C5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.